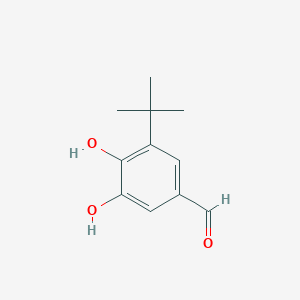
3-(Tert-butyl)-4,5-dihydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Tert-butyl)-4,5-dihydroxybenzaldehyde is an organic compound characterized by the presence of a tert-butyl group attached to a benzene ring, which also contains two hydroxyl groups and an aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butyl)-4,5-dihydroxybenzaldehyde typically involves the introduction of the tert-butyl group and the hydroxyl groups onto a benzene ring, followed by the formylation of the ring to introduce the aldehyde group. One common method involves the use of tert-butyl hydroperoxide and a suitable catalyst to introduce the tert-butyl group. The hydroxyl groups can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide. The formylation step can be achieved using the Vilsmeier-Haack reaction, which involves the use of a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butyl group and hydroxyl groups in a controlled manner, followed by formylation in a batch or continuous flow setup. This approach minimizes side reactions and allows for better control over reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
3-(Tert-butyl)-4,5-dihydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification with acyl chlorides or alkylation with alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Acyl chlorides or alkyl halides in the presence of a base such as pyridine or triethylamine.
Major Products
Oxidation: 3-(Tert-butyl)-4,5-dihydroxybenzoic acid.
Reduction: 3-(Tert-butyl)-4,5-dihydroxybenzyl alcohol.
Substitution: Various esters or ethers depending on the substituents introduced.
Aplicaciones Científicas De Investigación
3-(Tert-butyl)-4,5-dihydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups, which can scavenge free radicals.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with anti-inflammatory or anticancer properties.
Mecanismo De Acción
The mechanism of action of 3-(Tert-butyl)-4,5-dihydroxybenzaldehyde is largely dependent on its chemical structure. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the aldehyde group can undergo nucleophilic addition reactions. These functional groups allow the compound to interact with various molecular targets, including enzymes and receptors, potentially modulating their activity and leading to biological effects such as antioxidant or anti-inflammatory activity .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Similar structure but lacks one hydroxyl group.
2,4,6-Tri-tert-butylphenol: Contains three tert-butyl groups but lacks hydroxyl and aldehyde groups.
Butylated hydroxyanisole (BHA): Contains tert-butyl groups and hydroxyl groups but differs in the position and number of functional groups.
Uniqueness
3-(Tert-butyl)-4,5-dihydroxybenzaldehyde is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both hydroxyl and aldehyde groups allows for a wide range of chemical transformations and interactions with biological targets, making it a versatile compound for research and industrial applications .
Propiedades
Fórmula molecular |
C11H14O3 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
3-tert-butyl-4,5-dihydroxybenzaldehyde |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)8-4-7(6-12)5-9(13)10(8)14/h4-6,13-14H,1-3H3 |
Clave InChI |
LXROEFVRYKLZBD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C(=CC(=C1)C=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



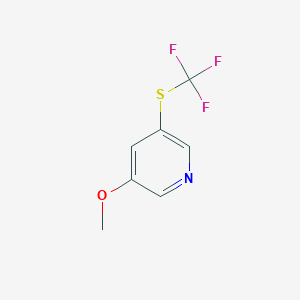
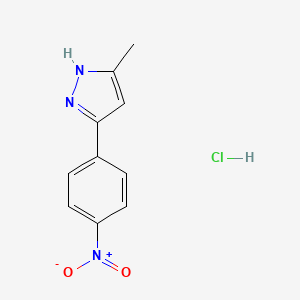

![2-(Carboxymethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12856760.png)


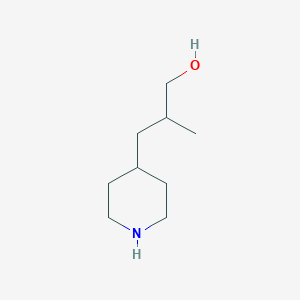
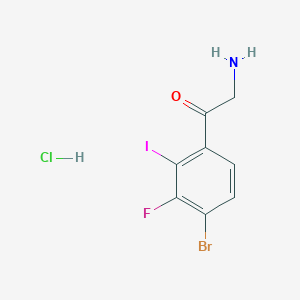
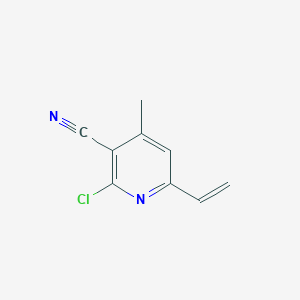

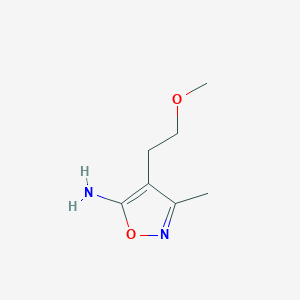
![Ethyl 3-{[2-(aminocarbonyl)-5-(4-chlorophenyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12856820.png)

